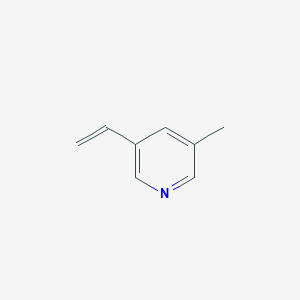

3-Methyl-5-vinylpyridine

説明

Direct Synthesis Approaches to 3-Methyl-5-vinylpyridine

Direct synthesis strategies are pivotal in the industrial production of this compound. These methods primarily involve the modification of 3-methylpyridine (B133936) to introduce the vinyl functional group.

Catalytic gas-phase reactions are a cornerstone in the synthesis of various vinylpyridines. While specific data for this compound is not extensively detailed in the provided results, the general principles for vinylpyridine production are well-established. These processes often involve the reaction of a corresponding methylpyridine with formaldehyde (B43269) over a heterogeneous catalyst at elevated temperatures. beilstein-journals.org For instance, the synthesis of 2-vinyl-5-ethylpyridine, a structurally related compound, is achieved by reacting 2-methyl-5-ethylpyridine with formaldehyde in the gas phase. google.com This suggests a similar pathway could be applicable for this compound.

The reaction of acetaldehyde (B116499), formaldehyde, and ammonia (B1221849) in a gas phase over a catalyst can also yield pyridine (B92270) and its derivatives, including 3-picoline (3-methylpyridine), which is a major side product. beilstein-journals.org This 3-picoline can then be further functionalized to this compound. The efficiency of these gas-phase syntheses is highly dependent on the catalyst used, with materials like HZSM-5 zeolites showing significant promise due to their structural and acidity properties. researchgate.net

| Reactants | Catalyst | Temperature (°C) | Pressure | Product(s) | Reference |

| 2-methyl-5-ethylpyridine, Formaldehyde | Acid catalyst (e.g., H₂SO₄, Acetic Acid) | 215-260 | 50 atm | 2-vinyl-5-ethylpyridine, 2-(2-hydroxyethyl)-5-ethylpyridine | google.com |

| Acetaldehyde, Formaldehyde, Ammonia | Oxide-based heterogeneous catalyst | - | Gas Phase | Pyridine, 3-Methylpyridine | beilstein-journals.org |

| Acetylene, Ammonia | Heterogeneous catalyst (e.g., CdO/Cr₂O₃ on kaolin) | 340-420 | - | 2-methylpyridine, 4-methylpyridine, vinylpyridine | semanticscholar.orge3s-conferences.org |

A crucial step in a two-step synthesis of vinylpyridines is the dehydration of the corresponding pyridyl-ethanol intermediate. For the synthesis of this compound, the precursor would be 3-methyl-5-(1-hydroxyethyl)pyridine. This dehydration is typically carried out by heating the pyridyl-ethanol in the presence of a dehydrating agent.

One patented method describes the dehydration of hydroxyethyl-substituted pyridines by introducing the heterocyclic alcohol and water into an inert organic solvent containing a catalytic amount of a strong alkali (like NaOH) or an acid-reacting compound at temperatures between 180-220°C. google.com Another approach involves the continuous dehydration of pyridine ethanol (B145695) with a 40-50% aqueous sodium hydroxide (B78521) solution at 190°C, which has been reported to yield vinylpyridine in 95% yield. google.com The process can also be performed at atmospheric pressure by adding a solution of 2-pyridine ethanol and water to a strong inorganic alkali at 100-250°C, causing the simultaneous distillation of the 2-vinyl pyridine product. google.com

| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Product | Reference |

| Pyridine ethanol | 40-50% aq. NaOH | 190 | 95 | Vinylpyridine | google.com |

| Hydroxyethyl-substituted pyridines | NaOH or acid-reacting compound in inert solvent | 180-220 | - | Vinyl-substituted pyridines | google.com |

| 2-pyridine ethanol | Strong inorganic alkali | 100-250 | - | 2-vinyl pyridine | google.com |

Condensation reactions are fundamental to the synthesis of the pyridine ring and can be adapted for the production of vinylpyridines. The Chichibabin pyridine synthesis, for example, involves the condensation of aldehydes and ammonia. beilstein-journals.org Specifically, the reaction of acetaldehyde and ammonia can produce 2-methyl-5-ethylpyridine. beilstein-journals.org

The synthesis of this compound can be envisioned through a condensation reaction of appropriate precursors. While direct condensation to form this compound is not explicitly detailed, the synthesis of related structures provides insight. For example, 2-methyl-5-ethylpyridine is produced from the condensation of acetaldehyde with ammonium (B1175870) acetate (B1210297). beilstein-journals.org The subsequent reaction of this product with formaldehyde at elevated temperatures and pressures leads to the corresponding hydroxyethylpyridine, which can then be dehydrated. beilstein-journals.org

The development of synthesis methods that operate at atmospheric pressure is of significant industrial interest as it can reduce equipment costs and operational complexity. A patented method for synthesizing vinylpyridine at atmospheric pressure involves the reaction of a methylpyridine with formaldehyde using a carboxylic acid as a catalyst. google.com This reaction is carried out by boiling at atmospheric pressure with a methyl pyridine to formaldehyde molar ratio of 2:1 to 4:1, leading to a high yield of the intermediate pyridine ethanol (over 95%). google.com The subsequent dehydration is also conducted at or near atmospheric pressure. google.com

| Reactants | Catalyst | Pressure | Key Feature | Yield of Pyridine Ethanol (%) | Reference |

| Methylpyridine, Formaldehyde | Carboxylic Acid | Atmospheric | Boiling at atmospheric pressure | >95 | google.com |

Synthesis of 3-Methylpyridine Intermediates

The availability of the precursor, 3-methylpyridine (also known as 3-picoline), is critical for the synthesis of this compound.

An alternative route to 3-methylpyridine involves the cyclization and subsequent dehydrogenation of aliphatic diamines. One such process utilizes 2-methyl-1,5-diaminopentane as the starting material. google.com The process is carried out in the gaseous phase over a catalyst. In the first step, 3-methylpiperidine (B147322) is formed through cyclization. google.com This intermediate can then be dehydrogenated in a second step to produce 3-methylpyridine. google.com

The dehydrogenation is typically performed over a noble metal catalyst, such as palladium or platinum on a support. google.com Another method describes the cyclodeamination of an aliphatic diamine at 200–400°C and reduced pressures to form 3-methylpiperidine, which is then dehydrogenated to 3-methylpyridine over a palladium catalyst on kieselguhr.

| Starting Material | Catalyst | Temperature (°C) | Pressure | Intermediate | Final Product | Reference |

| 2-methyl-1,5-diaminopentane | Metal oxides or Pd/Pt on support | 200-400 (dehydrogenation) | 0-10 bar | 3-methylpiperidine | 3-methylpyridine | google.com |

| Aliphatic diamine | Palladium on kieselguhr | 200-400 | Reduced | 3-methylpiperidine | 3-methylpyridine |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAMCQRXSYEGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363810 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51961-51-4 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 5 Vinylpyridine and Precursor Compounds

Synthesis of 3-Methylpyridine (B133936) Intermediates

Reaction of Aldehydes with Ammonia (B1221849) in 3-Methylpyridine Synthesis

The Chichibabin pyridine (B92270) synthesis, first reported by Aleksei Chichibabin in 1924, is a foundational method for creating pyridine rings from simple carbonyl compounds and ammonia. wikipedia.org For the synthesis of 3-methylpyridine, specific combinations of aldehydes are reacted in the gas or liquid phase, often over a catalyst. wikipedia.orggoogle.com

Alternatively, 3-methylpyridine can be obtained as a co-product during pyridine synthesis from the reaction of acetaldehyde (B116499), formaldehyde (B43269), and ammonia. wikipedia.orgchempanda.com The mechanism of these syntheses is complex, involving a series of reactions such as imine formation, base-catalyzed aldol (B89426) condensations, and Michael reactions, culminating in cyclization and aromatization. wikipedia.org

Liquid-phase synthesis offers another viable pathway. One documented process involves the reaction of formaldehyde and paracetaldehyde (a trimer of acetaldehyde) with ammonia and acetic acid under high pressure. google.comgoogle.com This method provides a route to 3-methylpyridine with defined control over reaction parameters. google.comgoogle.com For instance, a previous method using ammonium (B1175870) acetate (B1210297) as the ammonia source resulted in a 44% yield of 3-picoline, with a significant 18% yield of the main byproduct, 3-ethylpyridine. google.comgoogle.com The data below details a specific example of an improved liquid-phase synthesis.

Table 1: Liquid-Phase Synthesis of 3-Methylpyridine

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Formaldehyde (as formalin solution), Paracetaldehyde, Ammonia, Acetic Acid | google.comgoogle.com |

| Reaction Temperature | 278 °C | google.comgoogle.com |

| Reaction Pressure | 100 bar | google.comgoogle.com |

| Retention Time | 20 minutes (continuous flow) | google.comgoogle.com |

| 3-Methylpyridine Yield | 64.6% (based on formaldehyde) | google.comgoogle.com |

| 3-Ethylpyridine Yield | 3.5% (based on acetaldehyde) | google.comgoogle.com |

Advanced Strategies for Enhanced Yield and Selectivity

Improving the economic and environmental viability of 3-methyl-5-vinylpyridine production hinges on strategies that boost the yield and selectivity of both the 3-methylpyridine precursor synthesis and its subsequent conversion.

For the synthesis of 3-methylpyridine, significant advancements have focused on catalyst development and process optimization. In gas-phase reactions, conventional amorphous silica-alumina catalysts have been surpassed by more efficient systems. researchgate.netresearchgate.net Zeolite-based catalysts, particularly modified ZSM-5, have demonstrated the ability to afford much higher yields of total pyridine bases. researchgate.netresearchgate.net The shape-selectivity of HZSM-5 is particularly advantageous, as its pore diameter is similar to the kinetic diameter of pyridines, favoring their formation. researchgate.net Doping zeolites with metal cations such as Pb, Tl, or Co can further enhance catalyst performance and product distribution. researchgate.netresearchgate.net

In liquid-phase synthesis, precise control of reaction parameters has proven to be a successful strategy for enhancing yield and selectivity. By optimizing conditions beyond earlier methods, it is possible to significantly increase the output of the desired 3-methylpyridine while minimizing the formation of key byproducts like 3-ethylpyridine. google.comgoogle.com A patented process highlights this improvement by defining specific operational windows for temperature, pressure, reactant concentrations, and residence time. google.comgoogle.com

Table 2: Comparison of Liquid-Phase 3-Methylpyridine Synthesis Methods

| Method | Ammonia Source | 3-Methylpyridine Yield | 3-Ethylpyridine Byproduct Yield | Reference |

|---|---|---|---|---|

| Conventional | Ammonium Acetate | 44% | 18% | google.comgoogle.com |

| Advanced (Optimized Parameters) | Ammonia / Acetic Acid | 64.6% | 3.5% | google.comgoogle.com |

The conversion of the precursor to the final product, this compound, is typically achieved through the catalytic dehydrogenation of 3-methyl-5-ethylpyridine. Advanced strategies in this step focus on catalyst selection and reaction conditions to maximize the conversion and prevent polymerization of the vinyl product. While specific data for the 3-methyl-5-ethylpyridine isomer is proprietary, the dehydrogenation of the closely related 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine (B86018) provides a well-documented analogue for this type of transformation. google.comgoogle.com This vapor-phase process is conducted at elevated temperatures, typically between 500 °C and 800 °C, over a dehydrogenation catalyst. google.com Catalysts such as tungstic oxide have been shown to be effective for this reaction. google.com To prevent polymerization during the subsequent difficult purification by distillation, inhibitors such as tertiary butyl catechol are often added. google.com

Advanced Reaction Chemistry of 3 Methyl 5 Vinylpyridine

Nucleophilic Addition Reactions to the Vinyl Moiety

The electronic nature of the vinyl group, influenced by the pyridine (B92270) ring, allows for several nucleophilic addition reactions. These transformations are crucial for the functionalization of the ethyl side chain.

Conjugate Addition Chemistry

Conjugate or Michael addition to vinyl-substituted aromatic N-heterocycles is a valuable synthetic method. thieme-connect.com However, the success of this reaction is highly dependent on the position of the vinyl group on the pyridine ring. For 2- and 4-vinylpyridine (B31050), the reaction is generally favored because the intermediate carbanion formed upon nucleophilic attack is stabilized by resonance involving the ring nitrogen. thieme-connect.com

In contrast, for 3-vinylpyridine (B15099) and its derivatives like 3-methyl-5-vinylpyridine, the intermediate carbanion at the alpha-position to the ring cannot be directly stabilized by the nitrogen atom. thieme-connect.com This lack of stabilization makes standard conjugate addition reactions with 3-vinylpyridines significantly more challenging compared to their 2- and 4-substituted isomers. thieme-connect.comrsc.org Consequently, many methods that are effective for 2- and 4-vinylpyridine fail with 3-vinylpyridine. thieme-connect.com Despite these challenges, acid-catalyzed conjugate additions using active methylene (B1212753) compounds have been accomplished with various vinyl-substituted N-heterocycles, including vinylpyridines, to yield double addition products. acs.org

Deoxygenative Coupling Reactions

A significant advancement in the functionalization of less reactive vinylpyridines is the development of deoxygenative coupling reactions. rsc.orgnih.gov A notable example is the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones, which proceeds via a hydrazine-mediated deoxygenative coupling. nih.govcjlimcgill.ca This methodology overcomes the typical inertness of 3-substituted vinylpyridines in Michael additions or other coupling reactions that rely on conjugation or metal-nitrogen coordination for activation. rsc.orgnih.gov

The reaction couples various aldehydes and ketones with vinylpyridines, including 3-vinylpyridine, with high β-regioselectivity and in good to excellent yields. nih.gov This transformation does not require pre-activation of the vinylpyridine with a Brønsted or Lewis acid, expanding the scope to previously inaccessible products. rsc.org

| Entry | Aldehyde/Ketone | Vinyl Heteroarene | Product | Yield (%) |

| 1 | Benzaldehyde | 4-Vinylpyridine | 4-(3-Phenylpropyl)pyridine | 95 |

| 2 | 4-Methoxybenzaldehyde | 4-Vinylpyridine | 4-(3-(4-Methoxyphenyl)propyl)pyridine | 97 |

| 3 | 4-Chlorobenzaldehyde | 4-Vinylpyridine | 4-(3-(4-Chlorophenyl)propyl)pyridine | 92 |

| 4 | Benzaldehyde | 3-Vinylpyridine | 3-(3-Phenylpropyl)pyridine | 85 |

| 5 | Benzaldehyde | 2-(Trifluoromethyl)-5-vinylpyridine | 2-(Trifluoromethyl)-5-(3-phenylpropyl)pyridine | 81 |

Table 1. Examples of Ruthenium-Catalyzed Deoxygenative Coupling of Vinylpyridines. rsc.orgnih.gov

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as quaternization and N-oxidation.

Quaternization Reactions

The nitrogen atom of the pyridine ring can be readily alkylated by reacting with alkyl halides, a process known as the Menschutkin reaction. researchgate.netwikipedia.org This reaction leads to the formation of quaternary pyridinium (B92312) salts. researchgate.netrsc.orgjst.go.jp The quaternization introduces a permanent positive charge on the nitrogen atom, which significantly alters the chemical and physical properties of the molecule. wikipedia.orgmdpi.com

For this compound, this reaction would proceed by nucleophilic attack of the pyridine nitrogen on an alkyl halide (e.g., methyl iodide), yielding a 1-alkyl-3-methyl-5-vinylpyridinium salt. wikipedia.orgitu.edu.tr The rate and success of quaternization can be influenced by the nature of the alkylating agent and the solvent. acs.org Activated halides, such as chloroacetone (B47974) and 2-chloroacetamide, have been shown to achieve quantitative quaternization of poly(4-vinylpyridine). itu.edu.tr While the synthesis of vinylpyridinium monomers can be challenging due to their tendency for spontaneous polymerization, post-polymerization quaternization is a common strategy for producing poly(vinylpyridinium) salts. mdpi.comitu.edu.trumich.edu

N-Oxidation Chemistry

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peracids (e.g., peracetic acid) or hydrogen peroxide. wikipedia.orgrsc.org The N-oxidation of copolymers containing 2-methyl-5-vinylpyridine (B86018) units has been successfully carried out using peracetic acid. researchgate.net Similarly, 2-methyl-5-ethynylpyridine N-oxide has been synthesized via oxidation with perhydrol in acetic anhydride. researchcommons.org

The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It introduces a large dipole moment and enhances the electron density of the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. wikipedia.orgrsc.org The oxygen atom can later be removed by deoxygenation, for instance, with zinc dust, making N-oxidation a useful strategy for directing functionalization of the pyridine ring. wikipedia.org Recently, catalytic enantioselective methods for pyridine N-oxidation have also been developed using peptide-based catalysts. nih.govchemrxiv.org

Metal-Catalyzed Transformations of this compound

Transition metal catalysis provides powerful tools for the functionalization of this compound, enabling a variety of cross-coupling and oligomerization reactions.

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds and can be used to synthesize biaryl compounds from aryl halides and arylboronic acids, with some catalyst systems supported on poly(vinylpyridine). wiley.comunimi.it An efficient palladium-catalyzed oxidative Heck coupling of vinylpyridines with various aryl boronic acids has also been developed, yielding aryl vinyl pyridine products as single stereoisomers. researchgate.net

Furthermore, nickel and zirconium complexes have been employed as catalysts for the codimerization of vinylpyridines, including 2-methyl-5-vinylpyridine, with 1,3-dienes like butadiene. arkat-usa.org These reactions lead to the formation of long-chain unsaturated derivatives, such as decatrienylpyridines, under relatively mild conditions and with high yields and selectivity. arkat-usa.org

| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |

| [Ru(p-cymene)Cl2]2 / Ligand | Deoxygenative Coupling | Aldehydes/Ketones + Vinylpyridines | β-Alkylated Pyridines | rsc.orgnih.gov |

| Pd(TFA)2 / 1,10-Phenanthroline | Oxidative Heck Coupling | Vinylpyridines + Aryl Boronic Acids | Aryl Vinyl Pyridines | researchgate.net |

| Ni(acac)2–PPh3–AlEt3 | Codimerization | 2-Methyl-5-vinylpyridine + Butadiene | Decatrienylpyridines | arkat-usa.org |

| Polyvinylpyridine-Palladium | Suzuki-Miyaura Coupling | Aryl Halides + Arylboronic Acids | Biaryl Compounds | wiley.com |

Table 2. Overview of Metal-Catalyzed Transformations.

Cycloaddition and Heterocyclic Annulation Strategies

The vinyl group of this compound serves as a versatile reactive handle for participating in various cycloaddition and heterocyclic annulation reactions. These transformations are powerful tools in synthetic organic chemistry for constructing complex carbocyclic and heterocyclic frameworks. The reactivity of the vinyl group is influenced by the electronic properties of the pyridine ring and the methyl substituent, which in turn dictates the conditions and outcomes of these reactions.

Diels-Alder Reactions

The vinylpyridine moiety can function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, to form cyclohexene-annulated pyridine derivatives. masterorganicchemistry.com Thermal Diels-Alder reactions involving vinylpyridines often require high temperatures and result in low yields and poor regioselectivity. rsc.org However, the reaction's efficiency and selectivity can be significantly enhanced through Lewis acid catalysis. rsc.orgnih.gov

Coordination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to the nitrogen atom of the pyridine ring activates the dienophile. nih.govacs.org This activation increases the polarization of the vinyl group, leading to higher reaction rates and improved control over regioselectivity at lower temperatures compared to thermal conditions. rsc.org Computational studies suggest that the acceleration is due to a significant reduction of the Pauli repulsion between the reacting molecules and an increase in the asynchronicity of the transition states. nih.govacs.org

When this compound reacts with an unsymmetrical diene like isoprene (B109036), two regioisomeric products can be formed. The selectivity is governed by the electronic and steric influences of both the diene and the dienophile. For vinylpyridines, Lewis acid catalysis generally improves the regioselectivity, favoring one isomer over the other. rsc.org For instance, the Lewis acid-catalyzed reaction of 4-vinylpyridine with isoprene shows a 5:1 preference for the 1,4-substituted product, a significant improvement over the 2:1 ratio observed in the thermal reaction. rsc.orgrsc.org A similar trend would be anticipated for this compound.

| Diene | Conditions | Major Product(s) | Yield | Regioselectivity | Ref |

| Isoprene | Thermal, high temp. | 4-(3-Methyl-5-pyridyl)-1-methylcyclohexene & 5-(3-Methyl-5-pyridyl)-1-methylcyclohexene | Low | Poor | rsc.org |

| Isoprene | BF₃·OEt₂, 70 °C | 4-(3-Methyl-5-pyridyl)-1-methylcyclohexene (major) | Good | Improved | rsc.orgrsc.org |

| 2,3-Dimethylbutadiene | BF₃·OEt₂, 70 °C | 4-(3-Methyl-5-pyridyl)-1,2-dimethylcyclohexene | Good | N/A | rsc.org |

| Cyclopentadiene | BF₃·OEt₂, 70 °C | 5-(3-Methyl-5-pyridyl)bicyclo[2.2.1]hept-2-ene | Excellent | N/A | rsc.org |

Heterocyclic Annulation Strategies

Heterocyclic annulation involves the formation of a new heterocyclic ring fused to the existing pyridine core. The vinyl group of this compound is a key precursor for such transformations, particularly through 1,3-dipolar cycloadditions and multi-step annulation sequences.

1,3-Dipolar Cycloaddition: The electron-deficient nature of the vinylpyridine double bond allows it to act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides. rsc.orgacs.org This strategy provides a direct route to five-membered nitrogen- and oxygen-containing heterocycles. For example, the reaction of a vinylpyridine with a nitrone yields an isoxazolidine (B1194047) ring system. publish.csiro.aupublish.csiro.au These reactions are known for their high degree of stereospecificity and are a cornerstone in the synthesis of complex, biologically relevant molecules. rsc.org The development of catalytic, enantioselective versions of these reactions has further expanded their utility. rsc.org

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle | Ref |

| C-Phenyl-N-methylnitrone | This compound | 2-Methyl-3-phenyl-5-(3-methyl-5-pyridyl)isoxazolidine | rsc.orgpublish.csiro.au |

| Phenyl azide | This compound | 1-Phenyl-4-(3-methyl-5-pyridyl)-1,2,3-triazoline | acs.org |

| Benzonitrile oxide | This compound | 3-Phenyl-5-(3-methyl-5-pyridyl)isoxazoline | rsc.org |

Annulation via Multicomponent Reactions: Annulation can also be achieved through sequential reactions where the vinyl group participates in an initial bond-forming event followed by an intramolecular cyclization. For instance, phosphine-catalyzed aza-Morita–Baylis–Hillman (aza-MBH) reactions of vinylpyridines have been used to construct substituted pyrrolines. acs.org Other strategies include [3+2] and [4+1] annulation protocols that use the vinyl group as a key tether to build complex fused systems. beilstein-journals.orglookchem.com These multicomponent reactions are highly efficient, allowing for the rapid assembly of diverse heterocyclic frameworks from simple starting materials. tandfonline.comnih.gov

Polymerization and Copolymerization Studies of 3 Methyl 5 Vinylpyridine

Homopolymerization Mechanisms and Kinetics

The homopolymerization of vinylpyridines, including 3-Methyl-5-vinylpyridine, can proceed through several mechanisms, each with distinct kinetics and characteristics.

Free-Radical Polymerization

Free-radical polymerization is a fundamental process for vinyl monomers. The mechanism involves three key stages: initiation, propagation, and termination. fiveable.me Initiation begins with the decomposition of an initiator to produce free radicals, which then react with a monomer unit to form an active center. fiveable.me This is followed by the rapid and sequential addition of monomer units to the growing polymer chain during the propagation stage. fiveable.me Finally, the process concludes with termination, where two active chain ends combine to form a stable polymer chain. fiveable.me

The rate of polymerization () is dependent on the concentrations of the monomer ([M]) and the active centers ([M•]), as described by the equation , where is the propagation rate constant. fiveable.me A key principle in the kinetics of free-radical polymerization is the steady-state assumption, which posits that the rate of initiation is equal to the rate of termination. fiveable.me

Studies on the polymerization of 2-vinyl pyridine (B92270), a structural isomer, have shown that the process is similar to that of styrene (B11656), which can be attributed to the stabilizing effect of the pyridine ring on the growing polymer radicals. rsc.org This similarity suggests that this compound would also exhibit comparable behavior. The polymerization can be initiated both thermally and photochemically, even in the absence of a specific initiator, although the rates are significantly lower than when an initiator like azobisisobutyronitrile (AIBN) is used. rsc.org Research on 2-vinyl pyridine has also indicated that chain transfer with the monomer is negligible. rsc.org

Nitroxide-Mediated Radical Polymerization (NMRP)

Nitroxide-mediated radical polymerization (NMRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.orgacs.org This method utilizes a nitroxide initiator, which reversibly caps (B75204) the growing polymer chain, establishing a dynamic equilibrium between active and dormant species. icp.ac.ru This reversible termination minimizes irreversible termination reactions, leading to a "living" polymerization process where chains grow as long as the monomer is available. wikipedia.org

The initiating species in NMRP are alkoxyamines, which upon homolysis of the C-O bond, generate a carbon radical that initiates polymerization and a stable nitroxide radical that acts as the mediating agent. wikipedia.org The effectiveness of NMRP is largely influenced by the "persistent radical effect," where the high rate of reversible coupling between the growing chain and the persistent nitroxide radical prevents the irreversible termination between two growing polymer chains. wikipedia.orgicp.ac.ru

Investigations into the NMRP of 3-vinylpyridine (B15099) (3VP), a close analog, have demonstrated that this technique can produce long-chain poly(3-vinylpyridine) with low polydispersities. cmu.edu The polymerization of 3VP was found to be relatively fast compared to styrene. cmu.edu

Spontaneous Polymerization of 3-Methyl-5-vinylpyridinium Salts

Vinylpyridinium salts are known to undergo spontaneous polymerization. This process is believed to occur through a specific ionic mechanism. Kinetic studies on 1,2-dimethyl-5-vinylpyridinium methyl sulfate, a salt of the closely related 2-methyl-5-vinylpyridine (B86018), suggest that chain propagation occurs within aggregates of the monomeric salts that form in concentrated solutions.

Influence of Reaction Parameters on Polymerization Rate and Molecular Weight

Several reaction parameters significantly influence the rate of polymerization and the molecular weight of the resulting polymer.

Temperature : Increasing the temperature generally leads to a higher rate of polymerization by increasing the rate of initiator decomposition and propagation. fiveable.meacs.org However, in controlled polymerization techniques like NMRP, temperature also affects the equilibrium between active and dormant species. For 3-vinylpyridine, a decrease in temperature was found to decrease the polymerization rate and result in a longer induction period. cmu.edu

Initiator Concentration : A higher initiator concentration results in a greater number of active centers, which in turn increases the rate of polymerization. fiveable.me In NMRP of 3-vinylpyridine, the initial concentration of the nitroxide mediating agent did not affect the polymerization kinetics but was a determining factor for the final molecular weights of the polymer. cmu.edu

Monomer Structure : The structure of the monomer itself plays a role. For instance, monomers with electron-donating substituents tend to have higher polymerization rates compared to those with electron-withdrawing groups. fiveable.me

Table 1: Effect of Nitroxide Concentration on the Bulk Polymerization of 3-Vinylpyridine at 138 °C

| [TEMPO]₀ (mol/L) | Mₙ ( g/mol ) at ~60% conversion | Polydispersity Index (PDI) |

| 1.2 x 10⁻² | ~18,000 | < 1.2 |

| 2.4 x 10⁻² | ~9,000 | < 1.2 |

| 4.8 x 10⁻² | ~4,500 | < 1.2 |

Data adapted from studies on 3-vinylpyridine, a close analog. cmu.edu

Copolymerization Systems Involving this compound

Copolymerization extends the range of properties achievable with polymers by incorporating two or more different monomer units into the same polymer chain.

Copolymerization with N-Vinylpyrrolidone

The radical copolymerization of 2-methyl-5-vinylpyridine with N-vinylpyrrolidone (NVP) has been successfully synthesized. researchgate.net The resulting copolymers exhibit varying properties depending on the ratio of the monomer units. Copolymers with a 2-methyl-5-vinylpyridine content of up to 75 ± 5 mol% were found to have good solubility in water. researchgate.net

The composition of the copolymer is influenced by the initial monomer feed ratio. The reactivity ratios, which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer, are crucial in determining the final copolymer composition and structure. For the copolymerization of 2-methyl-5-vinylpyridine (M₁) and triethyleneglycol dimethacrylate (M₂), the reactivity ratios were determined to be r₁ = 0.32 ± 0.065 and r₂ = 0.59 ± 0.06. sci-hub.se The product of these reactivity ratios (r₁r₂ = 0.19) suggests a tendency for the alternation of monomer units in the copolymer chain. sci-hub.se

Table 2: Molecular Weight Characteristics of N-Vinylpyrrolidone and 2-Methyl-5-vinylpyridine Copolymers

| Mole % of 2-Methyl-5-vinylpyridine | Viscosity-Average Molecular Weight (kDa) |

| 35 - 39 | 15.2 - 27.6 |

Data from studies on 2-methyl-5-vinylpyridine. researchgate.net

Copolymerization with Vinyl Chloride

Detailed experimental studies on the copolymerization of this compound specifically with vinyl chloride are not extensively documented in publicly available literature. However, insights can be drawn from studies on similar vinylpyridine derivatives. For instance, the radical copolymerization of 2-methyl-5-vinylpyridine, a structural isomer of this compound, with vinyl chloride has been investigated. These studies indicate that the presence of the vinylpyridine comonomer can influence the thermal stability of the resulting copolymer compared to poly(vinyl chloride) homopolymer. It is important to note that the difference in the substitution pattern on the pyridine ring between the 2-methyl-5-vinyl and 3-methyl-5-vinyl isomers would likely lead to variations in reactivity and copolymer properties. Further research is required to establish the specific copolymerization parameters for this compound with vinyl chloride.

Copolymerization with Styrene and other Vinyl Monomers

The copolymerization of vinylpyridines with styrene has been a subject of considerable interest. While specific data for this compound is scarce, studies on the copolymerization of its isomer, 2-methyl-5-vinylpyridine, with styrene have been reported. These investigations have determined the monomer reactivity ratios, which provide valuable information about the copolymer composition and monomer sequence distribution.

In addition to styrene, the copolymerization of vinylpyridines with other vinyl monomers, such as acrylates and methacrylates, has been explored. For example, the copolymerization of 2-methyl-5-vinylpyridine with triethyleneglycol dimethacrylate has been studied, and the corresponding reactivity ratios were determined. sci-hub.se This research demonstrates the ability of substituted vinylpyridines to copolymerize with a range of vinyl monomers, leading to the formation of copolymers with diverse properties. The reactivity of this compound in such systems would be influenced by the electronic and steric effects of the methyl and vinyl groups on the pyridine ring.

Investigation of Monomer Reactivity Ratios and Sequence Distribution

The determination of monomer reactivity ratios is crucial for understanding the copolymerization behavior of a given monomer pair and for predicting the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁ and r₂, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer.

Table 1: Monomer Reactivity Ratios for the Copolymerization of 2-Methyl-5-vinylpyridine (M₁) with Various Comonomers (M₂) (Note: This data is for an isomer of this compound and should be considered as an approximation.)

| Comonomer (M₂) | r₁ (2-Methyl-5-vinylpyridine) | r₂ | Polymerization Conditions | Reference |

| Styrene | 0.65 ± 0.05 | 0.45 ± 0.03 | Bulk, 60 °C | sci-hub.se |

| Triethyleneglycol dimethacrylate | 0.32 ± 0.065 | 0.59 ± 0.06 | Bulk, 60 °C | sci-hub.se |

The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution in the copolymer. If r₁r₂ ≈ 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r₁r₂ < 1, there is a tendency towards alternation, and if r₁r₂ > 1, block copolymer formation is favored. For the copolymerization of 2-methyl-5-vinylpyridine with styrene, the product r₁r₂ is approximately 0.29, indicating a tendency for the monomers to alternate along the polymer chain. sci-hub.se The sequence distribution can be further analyzed using statistical models to predict the probability of finding specific monomer sequences (dyads, triads, etc.) in the copolymer chain. researchgate.netresearchgate.netmdpi.com

Control over Polymer Microstructure and Macromolecular Architecture

Achieving control over the microstructure (e.g., tacticity) and macromolecular architecture (e.g., block copolymers, star polymers) is a central goal in modern polymer synthesis. mdpi.comdntb.gov.ua Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for this purpose. mdpi.comsigmaaldrich.com

Studies on the controlled polymerization of 3-vinylpyridine have demonstrated that these techniques can be successfully applied to this class of monomers. mdpi.com For instance, the synthesis of well-defined poly(3-vinylpyridine)-block-polystyrene diblock copolymers has been achieved using RAFT polymerization. mdpi.com This approach allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions. It is anticipated that similar strategies can be applied to this compound to synthesize block copolymers and other complex architectures. The ability to create such well-defined structures opens up possibilities for their application in areas such as nanotechnology and materials science. acs.orgrsc.orgmdpi.com

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a versatile strategy for introducing new functional groups onto a pre-existing polymer chain, thereby altering its properties. acs.orgresearchgate.net The pyridine ring in poly(this compound) offers a reactive handle for various chemical transformations.

One common modification of polyvinylpyridines is quaternization , which involves the reaction of the nitrogen atom of the pyridine ring with an alkyl halide. mdpi.comuni-bayreuth.de This reaction converts the neutral pyridine units into positively charged pyridinium (B92312) salts, significantly altering the polymer's solubility and solution behavior. For example, quaternization can render the polymer water-soluble and introduce ionic character, making it suitable for applications such as polyelectrolytes and antimicrobial materials. researchgate.netmdpi.com

Other potential post-polymerization modifications include N-oxidation of the pyridine ring and the formation of hydrogen-bonding complexes . The nitrogen atom can be oxidized to an N-oxide, which can further alter the electronic properties and reactivity of the polymer. The pyridine nitrogen can also act as a hydrogen bond acceptor, allowing for the formation of complexes with proton-donating polymers or small molecules.

These modification reactions provide a powerful means to tailor the properties of poly(this compound) for specific applications without altering the polymer backbone. tandfonline.com

Functionalization and Derivatization of 3 Methyl 5 Vinylpyridine

Synthesis of Substituted 3-Methyl-5-vinylpyridine Derivatives

The synthesis of substituted derivatives of this compound can be approached by modifying either the pyridine (B92270) nucleus or the vinyl side chain. The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution but can be functionalized under specific conditions. More commonly, derivatization occurs at the vinyl group, which readily participates in addition reactions.

One of the primary methods for derivatizing the vinyl group is through addition reactions, where the double bond is transformed into a single bond, allowing for the introduction of new functional groups. For instance, the vinyl group can undergo hydrogenation to form the corresponding ethylpyridine derivative or participate in halogenation reactions. The reactivity of the vinyl group as a Michael acceptor is particularly significant for creating carbon-carbon and carbon-heteroatom bonds, forming the basis for many complex derivatives.

| Reaction Type | Reagents/Conditions | Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions), Base catalyst | Pyridylethyl-substituted compounds |

| Hydrogenation | H₂, Metal catalyst (e.g., Pd, Pt) | 3-Ethyl-5-methylpyridine |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 3-(1,2-Dihaloethyl)-5-methylpyridine |

| Polymerization | Radical/anionic initiators | Poly(this compound) |

Preparation of Pyridyl-Functionalized Sulfones

Pyridyl-functionalized sulfones can be synthesized from this compound by leveraging the reactivity of the vinyl group as a Michael acceptor. The conjugate addition of a sulfinate salt to the activated double bond of the vinyl group is a direct method for introducing a sulfone moiety. researchgate.net This type of reaction, often catalyzed by an acid, results in the formation of a stable carbon-sulfur bond.

The general reaction involves treating this compound with a sodium sulfinate, such as sodium methanesulfinate, in the presence of an acid like acetic or trifluoroacetic acid. researchgate.net The reaction proceeds via the nucleophilic attack of the sulfinate anion on the β-carbon of the vinyl group, followed by protonation to yield the pyridylethyl sulfone product. This method is valued for its tolerance of a wide variety of functional groups. researchgate.net

Table 5.2: General Conditions for Sulfone Synthesis via Michael Addition

| Reactant A | Reactant B | Catalyst/Solvent | Product |

|---|

The resulting pyridyl-functionalized sulfones are of interest due to the chemical properties of the sulfone group, which can act as a versatile chemical handle for further synthetic transformations. nih.gov

Incorporation of this compound into Complex Molecular Scaffolds (e.g., Pyridylethyl-Substituted Carbolines)

The vinyl group of methyl-vinylpyridine isomers serves as a key functional handle for their incorporation into more complex molecular structures, such as pyridylethyl-substituted carbolines. This is typically achieved through a base-catalyzed Michael addition reaction, where a nucleophilic nitrogen atom from a carboline scaffold attacks the vinyl group. google.com

A well-documented example involves the reaction of a tetrahydro-β-carboline derivative with 2-methyl-5-vinylpyridine (B86018) (an isomer of this compound) to produce the pharmaceutical compound Dimebon. google.com The principles of this synthesis are directly applicable to the this compound isomer. The reaction involves heating the carboline compound with the methyl-vinylpyridine in the presence of a base, such as potassium phosphate, in a high-boiling solvent like dimethylacetamide (DMAC). google.com

Table 5.3: Representative Reaction Parameters for Pyridylethylation of Carbolines

| Carboline Substrate | Vinylpyridine Isomer | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|

This synthetic strategy demonstrates how the reactive vinyl group of this compound can be used to graft the pyridylmethyl moiety onto larger, biologically relevant scaffolds, thereby modifying their physicochemical and pharmacological properties. The reaction conditions, including temperature and choice of base, are critical for achieving high yields. google.com

Development of Vinylpyridine-Functionalized Nanocomposites

This compound can serve as a monomer for the synthesis of functional polymers used in the development of advanced nanocomposites. The nitrogen atom in the pyridine ring provides a site for strong interaction with inorganic nanoparticle surfaces, such as silica (B1680970) (SiO₂) or iron oxide (Fe₃O₄), which is essential for the formation of stable composite materials. acs.orgtandfonline.com

The general approach involves the polymerization of the vinylpyridine monomer in the presence of nanoparticles. This can be achieved through several methods, including in situ polymerization, where the monomer is polymerized directly onto the nanoparticle surface. tandfonline.com For example, in the synthesis of vinyl polymer-silica nanocomposites, the basic vinylpyridine monomer exhibits a strong acid-base interaction with the acidic surface of silica particles, which is crucial for successful nanocomposite formation. acs.orgacs.org

Another strategy involves the synthesis of block copolymers, such as poly(4-vinylpyridine)-block-polystyrene (P4VP-b-PS), which can then act as templates for the growth of nanoparticles. tandfonline.com The pyridyl groups in one block can coordinate with metal ions (e.g., Fe³⁺), which are then converted into magnetic nanoparticles (Fe₃O₄) through a co-precipitation reaction. tandfonline.com This method allows for precise control over the structure and properties of the final nanocomposite.

Table 5.4: Components in Vinylpyridine-Based Nanocomposite Synthesis

| Polymer Precursor | Nanoparticle Material | Interaction Mechanism | Resulting Nanocomposite |

|---|---|---|---|

| Poly(vinylpyridine) | Silica (SiO₂) | Acid-Base Interaction | Polymer-Silica Nanocomposite acs.org |

These vinylpyridine-functionalized nanocomposites are studied for a range of applications due to their combined magnetic, optical, or catalytic properties derived from the inorganic component and the processability and functionality of the polymer matrix. tandfonline.com

Catalytic Applications of 3 Methyl 5 Vinylpyridine and Its Polymeric Forms

Role of 3-Methyl-5-vinylpyridine as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. mdpi.com Pyridine (B92270) and its derivatives are widely used ligands due to the strong coordination ability of the nitrogen lone pair. While specific research on this compound as a ligand is limited, its behavior can be inferred from related vinylpyridine compounds, such as 2-vinylpyridine (B74390).

Cycloplatinated(II) complexes featuring 2-vinylpyridine as a ligand have been synthesized and studied. nih.gov In these complexes, the pyridine nitrogen coordinates to the platinum center. The electronic properties of the ancillary ligands, such as phosphines, can be varied to tune the photophysical and reactive properties of the complex. For instance, complexes with more electron-donating phosphine (B1218219) ligands exhibit faster oxidative addition reactions, a key step in many catalytic cycles. nih.gov The methyl group in this compound would act as a weak electron-donating group, subtly influencing the electronic properties of the metal center it coordinates to. The position of the vinyl and methyl groups also affects the steric hindrance around the metal, which can impact substrate binding and catalytic selectivity.

The general utility of pyridine-containing ligands is demonstrated in cobalt complexes bearing pyridine–oxime ligands, which show extremely high activity in isoprene (B109036) polymerization. mdpi.com The ligand structure is critical in determining the performance of these transition metal catalysts. mdpi.com Therefore, this compound represents a potential ligand for creating novel homogeneous catalysts with tailored properties for various organic transformations.

Poly(this compound) as a Polymer Support for Heterogeneous Catalysts

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which often leads to catalyst loss and product contamination. Immobilizing homogeneous catalysts onto solid supports, a process known as heterogenization, addresses this issue by combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. acs.orgnih.gov

Polyvinylpyridines (PVP) are excellent polymer supports due to their ability to coordinate with metal species through the pyridine nitrogen atoms. wwu.edu This interaction allows for the firm anchoring of catalytically active metal complexes or nanoparticles. For example, poly(4-vinylpyridine) has been used to create dispersible microporous polymer nanoparticles that electrostatically bind anionic rhodium(I) complexes for methanol (B129727) carbonylation. whiterose.ac.uk Similarly, palladium nanoparticles supported on poly(4-vinylpyridine)-grafted silica (B1680970) have been developed as a recyclable catalyst for Heck and Suzuki coupling reactions. researchgate.net

The synthesis of such supported catalysts typically involves the polymerization of the vinylpyridine monomer, followed by the introduction of the metal precursor. The polymer framework can be designed to have specific properties, such as porosity, to enhance catalytic performance. Cross-linked poly-4-vinylpyridines, for instance, can be modified to develop significant nanoporosity, making the catalytic sites more accessible to reactants. researchgate.net While studies specifically on poly(this compound) are scarce, its polymerization would yield a functional polymer capable of acting as a robust support for a variety of metal catalysts, offering advantages in terms of catalyst stability, recovery, and reusability. mdpi.com

Table 1: Examples of Polyvinylpyridine-Supported Catalysts

| Polymer Support | Metal Catalyst | Application | Source |

| Poly(4-vinylpyridine) | Rhodium(I) complex | Methanol Carbonylation | whiterose.ac.uk |

| Poly(4-vinylpyridine)-grafted silica | Palladium Nanoparticles | Heck and Suzuki Reactions | researchgate.net |

| Poly(2-vinylpyridine) & Poly(4-vinylpyridine) | Metal Oxides (ZnO, TiO₂) | Photocatalysis | nih.govmdpi.com |

| Hierarchically Porous Polymer | Platinum Nanoparticles | Suzuki–Miyaura Reaction | acs.org |

Catalytic Activity in Specific Organic Transformations (e.g., Henry Reaction, Deoxygenative Couplings)

Vinylpyridine-based catalysts have demonstrated efficacy in a variety of important organic reactions. The pyridine moiety within the polymer support can not only anchor the metal catalyst but also participate in the catalytic cycle or influence the local reaction environment.

One notable example is the Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. A series of metal complexes, including copper, cobalt, nickel, and manganese, with a 5-amino-o-ethylpyridine-2-carboximidate ligand have been synthesized and shown to be effective catalysts for the Henry reaction. ias.ac.in These complexes achieved good conversion rates (69–87%) for the formation of nitroalcohols. ias.ac.in This demonstrates the potential of pyridine-based ligands to facilitate base-catalyzed transformations.

In the realm of cross-coupling reactions, palladium supported on a porous organic polymer derived from functionalized monomers has been successfully employed for Heck and Suzuki reactions. nih.gov These reactions are fundamental for the synthesis of biaryls, which are important structures in pharmaceuticals and materials science. nih.gov The polymer-supported catalyst showed excellent yields and could be recycled multiple times without a significant loss of activity. nih.gov While not based on vinylpyridine itself, this highlights the utility of porous organic polymers for supporting palladium catalysts in these transformations. Platinum nanoparticles nested within a hierarchically porous polymer have also proven to be a superior and recyclable catalyst for the Suzuki–Miyaura reaction. acs.org

Design and Synthesis of Vinylpyridine-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, complementing metal-based catalysis. The design of effective organocatalysts often involves incorporating functional groups that can activate substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming reactive covalent intermediates. mdpi.com

Vinylpyridines serve as versatile platforms for designing such catalysts. The pyridine nitrogen is a Lewis basic site and can be quaternized to form pyridinium (B92312) salts, which can act as phase-transfer catalysts or be incorporated into ionic liquid structures. For instance, poly(4-vinylpyridine-co-1-vinylimidazole) particles have been synthesized and modified by quaternization with various bromoalkanes. researchgate.net These charged particles can serve as templates for the in-situ preparation of metal nanoparticles or act as catalysts themselves. researchgate.net

The synthesis of vinylpyridine-based organocatalysts can be achieved through the copolymerization of functionalized vinylpyridine monomers or by the post-synthesis modification of a pre-formed polyvinylpyridine backbone. This approach allows for the introduction of various catalytically active moieties. While the development of organocatalysts specifically from this compound is an area ripe for exploration, the principles established with other isomers provide a clear roadmap. The combination of the basic pyridine site with other functional groups on a polymer backbone can lead to bifunctional or multifunctional catalysts with enhanced activity and selectivity for a wide range of asymmetric organic transformations. mdpi.com

Applications in Advanced Materials Science

Fabrication and Characterization of Poly(3-Methyl-5-vinylpyridine) Hydrogels

Hydrogels, three-dimensional networks of hydrophilic polymers capable of swelling and retaining large amounts of water, are a cornerstone of soft materials science. The incorporation of this compound into hydrogel structures imparts pH-responsiveness and the ability to interact with other macromolecules and surfaces through electrostatic and hydrogen bonding interactions.

Intergel Systems and Remote Interaction Phenomena

A fascinating area of research involving poly(this compound) hydrogels is their use in intergel systems, where two or more physically separated hydrogels can interact with each other through the aqueous medium. Studies have specifically investigated the remote interaction between hydrogels of polymethacrylic acid (PMAA) and poly-2-methyl-5-vinylpyridine (a close structural analog to poly-3-Methyl-5-vinylpyridine, often studied in this context).

When hydrogels of a polyacid (like PMAA) and a polybase (like poly-2-methyl-5-vinylpyridine) are placed in the same aqueous environment without direct contact, they exhibit mutual activation. The polyacid hydrogel releases protons (H+), which can then be bound by the nitrogen atoms on the pyridine (B92270) rings of the poly-2-methyl-5-vinylpyridine hydrogel. This exchange of ions through the aqueous medium leads to changes in the swelling behavior, pH, and electrical conductivity of the system.

Research has demonstrated that the swelling coefficient of the poly-2-methyl-5-vinylpyridine hydrogel increases in the presence of the polymethacrylic acid hydrogel, indicating an activation of the polybase links. This phenomenon is dependent on the mass ratios of the two hydrogels. The interaction is characterized by changes in the specific electrical conductivity and pH of the surrounding aqueous medium over time, confirming the remote communication between the gels.

Integration of Vinylpyridine Polymers into Mesoporous Materials

Based on available scientific literature, there is no specific information on the integration of poly(this compound) into mesoporous materials. Research in this area tends to focus on the more common isomers, poly(2-vinylpyridine) and poly(4-vinylpyridine), for the functionalization of materials like MCM-41 and SBA-15.

Development of Polymer Composites for Environmental Remediation

There is a lack of specific studies detailing the use of poly(this compound) in polymer composites for environmental remediation. The broader field of vinylpyridine polymers has seen applications in creating composites with metal oxides (e.g., ZnO, TiO2) for the photodegradation of pollutants and as adsorbents for phenolic compounds, but data for the this compound isomer is not present in the reviewed literature.

Use in Polyelectrolyte Complexes and Immunologically Active Polymers

While polyelectrolyte complexes (PECs) are a significant area of polymer science, with quaternized poly(vinylpyridines) being used to form complexes with polyanions for various applications, there is no specific research available on PECs formed from poly(this compound). Similarly, the development of immunologically active polymers using this specific compound has not been reported in the accessible scientific literature.

Design of Functional Polymeric Materials for Emerging Technologies

The unique structural aspects of this compound, particularly the position of the methyl group, could theoretically be leveraged to design functional materials with specific properties. However, there is a notable absence of research in the public domain exploring the synthesis and application of poly(this compound) for emerging technologies. One review noted that poly(3-vinylpyridine) itself is rarely seen in the literature, likely due to high monomer cost, and no block copolymers containing this isomer were found. This suggests that its methylated derivative, this compound, is even less explored. Therefore, any discussion on its potential applications would be speculative and fall outside the scope of this strictly evidence-based article.

Environmental and Green Chemistry Research Perspectives

Sustainable Synthetic Routes for 3-Methyl-5-vinylpyridine

Traditional chemical syntheses often rely on harsh conditions, hazardous reagents, and multi-step processes that generate significant waste. The drive towards sustainability has spurred research into greener alternatives for producing pyridine (B92270) derivatives. While direct sustainable routes for this compound are an emerging area of research, progress in the synthesis of its precursors and related compounds highlights promising strategies.

A key focus is the use of renewable feedstocks. One potential bio-based route involves the thermo-catalytic conversion of glycerol, a by-product of biodiesel production, into a mixture of pyridine bases, including 3-methylpyridine (B133936) (β-picoline). rsc.orgresearchgate.net This process typically uses zeolite catalysts like HZSM-5. rsc.org The 3-methylpyridine precursor could then be converted to this compound through established chemical transformations, such as ethylation followed by dehydrogenation. This approach aligns with the green chemistry principle of using renewable feedstocks. researchgate.net

Further greening of the synthesis process involves innovations in reaction conditions and catalysts. rsc.org Methodologies that are gaining traction in pyridine synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption while improving product yields. rsc.orgbaranlab.org

Solvent-Free and Solid-State Reactions: Eliminating organic solvents is a primary goal of green chemistry, as it reduces waste and hazards. rsc.org Mechanochemistry, which uses mechanical force to drive reactions, is an innovative solvent-free approach. rsc.org

Use of Greener Catalysts: Research is moving away from stoichiometric reagents towards more selective and reusable catalytic systems. researchgate.net This includes the use of inexpensive and less toxic metal catalysts, such as those based on iron, and the development of magnetically recoverable nano-catalysts that can be easily separated from the reaction mixture and reused multiple times. rsc.orgijarsct.co.in

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Parameter | Traditional Synthetic Methods | Green Chemistry Approaches |

|---|---|---|

| Feedstocks | Petroleum-based (e.g., acetaldehyde (B116499), formaldehyde) | Bio-based renewables (e.g., glycerol, biomass pyrolysis products) |

| Energy Input | High temperatures and pressures, prolonged reaction times | Microwave irradiation, optimized reaction conditions for lower energy use |

| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, water, or bio-renewable solvents |

| Catalysts | Stoichiometric reagents, heavy metal catalysts | Reusable catalysts (e.g., zeolites, magnetic nano-catalysts), benign metals (e.g., iron) |

| By-products/Waste | Lower atom economy, significant generation of waste streams | Higher atom economy, minimized by-products, focus on waste valorization |

| Process Complexity | Often multi-step with intermediate isolations | One-pot multicomponent reactions, continuous flow processes |

Research on Degradation and Remediation of Pyridine-Related Compounds

Pyridine and its derivatives can enter the environment through industrial effluents and agricultural activities. nih.gov Understanding their fate and developing effective remediation strategies is crucial. Research has shown that while some vinylpyridines are not readily biodegradable, many pyridine-related compounds can be broken down by both biotic and abiotic processes. rsc.orgnih.gov

Biotic Degradation: Microbial degradation is a key process for the natural attenuation of pyridine compounds in soil and water. rsc.org Numerous bacterial species have been identified that can utilize pyridine and its substituted forms as sole sources of carbon and nitrogen. nih.gov Genera such as Arthrobacter, Paracoccus, Pseudomonas, and Nocardia are known for their ability to metabolize these compounds. rsc.orgwikipedia.org

The biodegradability of pyridine derivatives is highly dependent on the nature and position of the substituents on the ring. nih.govmdpi.com For instance, studies have shown that methylpyridines are generally biodegradable, whereas amino- and certain chloro-pyridines are more resistant to microbial attack. mdpi.com The degradation pathway for unsubstituted pyridine has been elucidated in Arthrobacter sp., where a flavin-dependent monooxygenase cleaves the ring, eventually leading to the formation of succinic acid, which can enter central metabolic pathways. rsc.orgresearchgate.net Biodegradation is predominantly an aerobic process, often limited by the availability of oxygen in subsurface environments. rsc.org

Abiotic Degradation and Remediation: For more recalcitrant pyridine compounds or in situations requiring faster cleanup, various chemical and physical remediation technologies are being explored.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for breaking down persistent organic pollutants. researchgate.net Techniques such as the Fenton process (using hydrogen peroxide and iron catalysts), ultrasonic irradiation, and UV-based systems (e.g., UV/H₂O₂, UV/sulfite) generate powerful hydroxyl radicals that can mineralize the pyridine ring. ijarsct.co.inorganic-chemistry.orgijnrd.org Heterogeneous photo-Fenton processes, using solid catalysts like magnetite (Fe₃O₄), offer the advantage of easier catalyst recovery. organic-chemistry.org

Photodegradation: Pyridine compounds can be degraded by UV photolysis. jodrugs.com This process can be used as a standalone treatment or in conjunction with biodegradation, as the photolytic by-products (like succinic acid) are often more readily biodegradable than the parent compound. jodrugs.compharmaguideline.com Photocatalysis using semiconductors like zinc oxide (ZnO) has also proven effective. nih.gov

Soil Remediation Techniques: For contaminated soils, remediation can involve technologies like the use of nanoscale zero-valent iron (nZVI), which can chemically degrade pollutants. mdpi.com Surfactant-enhanced soil washing is another method used to desorb and remove contaminants from soil particles. cdc.gov

Table 2: Overview of Degradation and Remediation Methods for Pyridine-Related Compounds

| Method | Principle | Key Findings / Examples | Reference |

|---|---|---|---|

| Biodegradation | Use of microorganisms (e.g., bacteria) to metabolize compounds. | Effective for many pyridines under aerobic conditions. Genera like Arthrobacter and Paracoccus are key degraders. | rsc.orgrsc.orgwikipedia.org |

| Photodegradation (UV Photolysis) | Breakdown of chemical bonds by UV light. | Can be coupled with biodegradation to enhance removal rates; succinic acid is a major product. | jodrugs.compharmaguideline.com |

| Advanced Oxidation (Photo-Fenton) | Generation of highly reactive hydroxyl radicals (•OH) to oxidize pollutants. | Heterogeneous H₂O₂/Fe₃O₄/UV process achieved >93% TOC removal for 4-ethylpyridine. | organic-chemistry.org |

| Advanced Reduction (Sulfite/UV) | Generation of reductive radicals (e.g., eaq⁻, H•) to degrade pollutants. | Demonstrated a higher removal rate for pyridine compared to UV alone or UV/H₂O₂. | ijnrd.orgmdpi.com |

| Sonolysis (Ultrasonic Irradiation) | Acoustic cavitation creates localized high temperature and pressure, generating radicals. | Effective for pyridine degradation; efficiency can be enhanced with H₂O₂ or Fenton reagents. | ijarsct.co.in |

Minimizing Environmental Impact in Production and Application

Adherence to the principles of green chemistry is fundamental to minimizing the environmental footprint of chemical manufacturing. researchgate.net For this compound, this involves a holistic approach encompassing the entire product lifecycle, from process design to end-use application.

In Production: The environmental impact of production can be mitigated by focusing on several key areas:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst-to-reactant ratios is crucial. For the vapor-phase synthesis of pyridine, studies have used response surface methodology to identify optimal conditions that maximize yield (e.g., up to 55%) and selectivity, thereby reducing the formation of unwanted by-products and coke on the catalyst. organic-chemistry.orgijnrd.org

Catalysis over Stoichiometric Reagents: The use of catalytic quantities of a substance is inherently less wasteful than using stoichiometric reagents, which are consumed in the reaction. researchgate.net The development of efficient and recyclable catalysts, such as zeolites or functionalized solid supports, is a core strategy. mdpi.com

Atom Economy: Designing synthetic routes with high atom economy is a primary goal. wikipedia.org Addition and rearrangement reactions are ideal as they theoretically incorporate all reactant atoms into the product. wikipedia.org The synthesis of vinylpyridines often involves condensation followed by an elimination (dehydrogenation) step, which has a lower intrinsic atom economy due to the loss of H₂. Research into alternative routes that avoid such elimination steps could further reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal but not always feasible. researchgate.net The use of microwave reactors or continuous flow systems can improve energy transfer and efficiency compared to traditional batch processing with conventional heating. jodrugs.com

Safer Solvents and Auxiliaries: Where solvents are necessary, replacing hazardous organic solvents with safer alternatives like water, supercritical CO₂, or bio-derived solvents minimizes risks to workers and the environment. nexizo.ai

In Application: The environmental impact of this compound is also linked to its application, primarily as a monomer in the production of polymers and specialty resins. mdpi.com

Closed System Processing: To prevent the release of the monomer, which is toxic to aquatic life and not readily biodegradable, industrial applications such as the production of latex for tire cords are typically conducted in closed systems. nih.gov

Polymer Lifecycle: Once polymerized, the environmental impact shifts to that of the final polymer product. This connects the application of this compound to the broader challenges of plastic production, its reliance on fossil fuels, and end-of-life management, including recycling and disposal. Research into designing polymers for degradation or easier recycling is a key aspect of minimizing long-term environmental impact. researchgate.net

Advances in Waste Management and By-product Utilization

Effective waste management is a cornerstone of sustainable chemical production, moving beyond simple disposal to embrace principles of the circular economy. mdpi.comorganic-chemistry.org This involves preventing waste at the source, recycling process streams, and valorizing by-products.

Catalyst Recovery and Reuse: A significant source of waste in chemical synthesis is spent catalysts. A major advance in this area is the development of catalysts that are easily recoverable and reusable.

Magnetic Catalysts: Nano-catalysts synthesized on a magnetic core, such as magnetite (Fe₃O₄), can be readily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. rsc.org

Zeolite Regeneration: Zeolite catalysts used in bio-based pyridine synthesis can be regenerated, typically by calcination (burning off coke deposits in the air), allowing for their reuse. While some deactivation may occur over repeated cycles due to structural changes, regeneration significantly extends the catalyst's lifespan. rsc.orgresearchgate.net

By-product Valorization: Traditional pyridine syntheses, like the Chichibabin reaction, can produce a range of alkylated pyridines as by-products. wikipedia.org Instead of treating these as waste, they can be valorized. One strategy is the catalytic dealkylation of these unwanted substituted pyridines to produce the parent pyridine, which can be recycled back into the market or used as a feedstock. wikipedia.org

A prime example of by-product utilization is the use of crude glycerol from the biodiesel industry as a feedstock for pyridine synthesis. rsc.org This approach transforms a low-value by-product from one industrial process into a valuable starting material for another, embodying the "waste-to-value" principle of the circular economy.

Waste Stream Treatment and Disposal: For waste streams that cannot be eliminated or valorized, appropriate treatment and disposal are necessary. Waste containing pyridine is often classified as hazardous. mdpi.com The standard disposal method for liquid organic waste is high-temperature incineration, which must be conducted in compliance with strict environmental regulations to prevent the release of harmful pollutants. mdpi.com Minimizing the creation of such waste streams through process intensification, catalyst recycling, and by-product valorization remains the preferred strategy. mdpi.com

Table 3: Waste Management and By-product Utilization Strategies in Pyridine Synthesis

| Strategy | Description | Example/Application | Environmental Benefit |

|---|---|---|---|

| Catalyst Recycling | Separating the catalyst from the product for reuse in subsequent batches. | Use of magnetically recoverable nano-catalysts; thermal regeneration of zeolite catalysts. | Reduces solid waste, conserves resources, lowers catalyst costs. |

| By-product Valorization | Converting by-products into valuable chemicals. | Dealkylation of unwanted alkylpyridines to form parent pyridine; converting glycerol to pyridines. | Creates value from waste, improves overall process efficiency, aligns with circular economy principles. |

| Solvent Recovery | Distilling and reusing solvents from the reaction mixture. | Applicable in processes where solvents are still necessary. | Reduces solvent consumption and liquid waste generation. |

| Waste Incineration | High-temperature controlled combustion of non-recyclable hazardous waste. | Final disposal method for pyridine-containing residues. | Destroys hazardous compounds, preventing their release into the environment. |

Advanced Analytical Characterization Techniques in 3 Methyl 5 Vinylpyridine Research

Spectroscopic Analysis (NMR Spectroscopy, FTIR, UV-Vis Spectroscopy, Raman Spectroscopy)

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-Methyl-5-vinylpyridine and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in the molecule. In the ¹H NMR spectrum of the closely related isomer, 2-Methyl-5-vinylpyridine (B86018), characteristic chemical shifts are observed for the vinyl and pyridine (B92270) ring protons. chemicalbook.com For this compound, analogous peaks would be expected, with specific shifts influenced by the substituent positions. The vinyl protons typically appear in the 5.0-7.0 ppm range, while the aromatic protons of the pyridine ring are found between 7.0 and 8.5 ppm. The methyl group protons would exhibit a singlet peak, typically in the upfield region around 2.4-2.5 ppm. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton. The carbon atoms of the pyridine ring in 3-Methylpyridine (B133936), a related compound, show resonances in the range of 120-150 ppm, with the methyl carbon appearing around 18 ppm. Similar shifts would be anticipated for this compound, with additional peaks for the vinyl group carbons.

Interactive Table: Representative ¹H NMR Chemical Shifts for a Substituted Vinylpyridine

| Proton Type | Chemical Shift (ppm) |

| Pyridine Ring Proton (α to N) | ~8.4 |

| Pyridine Ring Proton | ~7.4 |

| Vinyl Proton (-CH=) | ~6.6 |

| Vinyl Protons (=CH₂) | ~5.2, ~5.6 |

| Methyl Protons (-CH₃) | ~2.4 |

Note: Data is based on the analogous compound 2-Methyl-5-vinylpyridine and serves as an estimation. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups. The FTIR spectrum of a polyvinylpyridine would show characteristic absorption bands. For instance, poly(4-vinylpyridine) exhibits peaks corresponding to the C-H stretching of the polymer backbone around 2922 cm⁻¹, and C-H stretching of the heteroaromatic ring between 3000-3200 cm⁻¹. researchgate.net Stretching of C=C and C-N bonds of the vinylpyridine moiety are also observable. researchgate.net For poly(this compound), similar characteristic peaks would be present, with potential slight shifts due to the specific substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. Poly(4-vinylpyridine), for example, displays a single absorption band around 260 nm, which is attributed to the π-π* transitions of the aromatic pyridine ring. The introduction of substituents and polymerization can influence the position and intensity of this absorption band.

Raman Spectroscopy offers complementary vibrational information to FTIR. In studies of poly(2-vinylpyridine) and poly(4-vinylpyridine) complexes, Raman spectroscopy has been used to observe the vibrational modes of the pyridine ring and to study interactions with other molecules or surfaces. acs.orgresearchgate.net For instance, the coordination of metal ions to the pyridine nitrogen can be monitored by shifts in the characteristic ring breathing modes. researchgate.net

Chromatographic Separations (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its oligo/polymeric forms.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a mixture. For the analysis of a related isomer, 2-Methyl-5-vinylpyridine, a reverse-phase HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. This method is scalable and can be adapted for the purification and impurity profiling of this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any volatile impurities. The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column.

Thermal Characterization Methods (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are employed to evaluate the thermal stability and phase transitions of polymers derived from this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. For poly(4-vinylpyridine), TGA can be used to determine the onset of degradation and the temperature at which maximum weight loss occurs. netlify.app This information is critical for defining the processing window and service temperature of poly(this compound)-based materials.